molecular formula C16H22FNO3 B12229257 N-(2,3-dimethoxy-2-methylpropyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide

N-(2,3-dimethoxy-2-methylpropyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B12229257
M. Wt: 295.35 g/mol
InChI Key: RISPWERAZZTIHE-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using reagents like diazo compounds and transition metal catalysts.

    Introduction of the Fluorophenyl Group: This step might involve a substitution reaction where a fluorophenyl group is introduced to the cyclopropane ring.

    Attachment of the Carboxamide Group: This can be done through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or CrO₃ in acidic conditions.

    Reduction: Reagents like LiAlH₄ or NaBH₄.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide can be used in:

    Medicinal Chemistry: As a potential drug candidate for various therapeutic areas.

    Pharmacology: To study its effects on biological systems and potential as a pharmacological agent.

    Materials Science: As a building block for designing new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethoxy-2-methylpropyl)-1-(4-chlorophenyl)cyclopropane-1-carboxamide
  • N-(2,3-dimethoxy-2-methylpropyl)-1-(4-bromophenyl)cyclopropane-1-carboxamide

Uniqueness

The presence of the fluorophenyl group might confer unique properties such as increased metabolic stability or specific interactions with biological targets, distinguishing it from its chloro- or bromo- counterparts.

Properties

Molecular Formula

C16H22FNO3

Molecular Weight

295.35 g/mol

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C16H22FNO3/c1-15(21-3,11-20-2)10-18-14(19)16(8-9-16)12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3,(H,18,19)

InChI Key

RISPWERAZZTIHE-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C1(CC1)C2=CC=C(C=C2)F)(COC)OC

Origin of Product

United States

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